molecular formula C12H17ClN2O B13927688 3-Chloro-4-methyl-5-(morpholinomethyl)aniline

3-Chloro-4-methyl-5-(morpholinomethyl)aniline

Cat. No.: B13927688
M. Wt: 240.73 g/mol
InChI Key: WWPPKIKKEYDXAV-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-5-(morpholinomethyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group, a methyl group, and a morpholinomethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-5-(morpholinomethyl)aniline typically involves the reaction of 3-chloro-4-methylaniline with formaldehyde and morpholine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the morpholinomethyl group. The general reaction scheme is as follows:

3-Chloro-4-methylaniline+Formaldehyde+MorpholineThis compound\text{3-Chloro-4-methylaniline} + \text{Formaldehyde} + \text{Morpholine} \rightarrow \text{this compound} 3-Chloro-4-methylaniline+Formaldehyde+Morpholine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-5-(morpholinomethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

3-Chloro-4-methyl-5-(morpholinomethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-5-(morpholinomethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the morpholinomethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylaniline: Lacks the morpholinomethyl group, making it less versatile in certain applications.

    4-Chloro-3-(morpholinomethyl)aniline: Similar structure but with different positioning of the chloro and methyl groups.

    Dichloroanilines: Compounds with two chloro groups, which may have different reactivity and applications.

Uniqueness

3-Chloro-4-methyl-5-(morpholinomethyl)aniline is unique due to the presence of the morpholinomethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

3-chloro-4-methyl-5-(morpholin-4-ylmethyl)aniline

InChI

InChI=1S/C12H17ClN2O/c1-9-10(6-11(14)7-12(9)13)8-15-2-4-16-5-3-15/h6-7H,2-5,8,14H2,1H3

InChI Key

WWPPKIKKEYDXAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)N)CN2CCOCC2

Origin of Product

United States

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